2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

Catalog No.
S647422
CAS No.
35891-83-9
M.F
C10H15ClN2O
M. Wt
214.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2,6-dimethylphenyl)acetamide hydrochlor...

CAS Number

35891-83-9

Product Name

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H

InChI Key

HPVGPNNVMZBKIB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl

solubility

32.2 [ug/mL]

Synonyms

2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride; 2-Amino-2’,6’-acetoxylidide Hydrochloride; 2-Amino-2’,6’-dimethylacetanilide Hydrochloride; 2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride; Glycyl Xylidide Hydrochloride; N-Glycyl-2,6-xyli

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl

Application in Pharmaceutical Research

Summary of the Application: “2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride” is a metabolite of Lidocaine . Lidocaine is a common local anesthetic and antiarrhythmic drug. It is used topically to relieve itching, burning, and pain from skin inflammations, injected as a dental anesthetic, and in minor surgery.

Methods of Application or Experimental Procedures: In pharmaceutical research, this compound can be used in various experimental procedures. For instance, it can be used in drug metabolism studies to understand the metabolic pathways of Lidocaine. The compound can be administered to experimental models, and various analytical techniques such as mass spectrometry can be used to detect and quantify it in biological samples .

Results or Outcomes: The results from such studies can provide valuable information about the metabolism of Lidocaine, which can be important for understanding its pharmacokinetics and optimizing its therapeutic use .

Application in Chemical Synthesis

Summary of the Application: “2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride” can be used as a starting material or intermediate in the synthesis of other chemical compounds .

Methods of Application or Experimental Procedures: In chemical synthesis, this compound can be reacted with other reagents under suitable conditions to form new compounds. The exact procedures can vary widely depending on the specific synthesis being carried out .

Application in Thermodynamic Studies

Summary of the Application: “2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride” can be used in thermodynamic studies .

Methods of Application or Experimental Procedures: In thermodynamic studies, various properties of the compound can be measured under different conditions to understand its behavior. This can include measurements of properties like boiling point, density, and solubility .

Results or Outcomes: The results from such studies can provide valuable data for researchers and engineers working in fields like chemical engineering and materials science .

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, also known as Glycinexylidide, is a chemical compound with the molecular formula C₁₀H₁₄N₂O·HCl. It is characterized by the presence of an amino group and a dimethylphenyl moiety attached to an acetamide structure. This compound is primarily utilized in biochemical research, particularly in proteomics and pharmacological studies. Its structure features a central acetamide group linked to a 2-amino substituent and a 2,6-dimethylphenyl group, contributing to its unique chemical properties .

The chemical reactivity of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the acetamide group may undergo hydrolysis under acidic or basic conditions. Additionally, this compound can engage in various coupling reactions with electrophiles due to the presence of the aromatic ring, making it versatile for synthetic applications in medicinal chemistry .

The synthesis of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 2,6-dimethylphenyl isocyanate and glycine.
  • Formation of Acetamide: The reaction between glycine and 2,6-dimethylphenyl isocyanate leads to the formation of the corresponding acetamide.
  • Hydrochloride Salt Formation: The final step involves treating the acetamide with hydrochloric acid to yield the hydrochloride salt form of the compound.

This method allows for high yields and purity of the final product suitable for research applications .

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride has several applications in scientific research:

  • Proteomics Research: It serves as a biochemical tool for studying protein interactions and modifications.
  • Pharmacological Studies: The compound is investigated for its potential use as an analgesic or local anesthetic.
  • Synthetic Chemistry: It is utilized in various synthetic pathways due to its reactive functional groups.

Moreover, its role as a reference standard in pharmaceutical testing underscores its importance in drug development .

Studies on the interactions of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride with biological systems reveal insights into its mechanism of action. It has been shown to interact with sodium channels in neuronal tissues, similar to other local anesthetics. These interactions are crucial for understanding its analgesic properties and potential side effects. Ongoing research aims to clarify these interactions further and explore their implications for therapeutic use .

Several compounds share structural similarities with 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
LidocaineAn amine linked to an aromatic ringWidely used local anesthetic
BupivacaineA longer aliphatic chain compared to lidocaineGreater potency and longer duration of action
MepivacaineSimilar amine structure but with a methyl groupLess vasodilatory effects than lidocaine

These compounds differ primarily in their side chains and functional groups, which influence their pharmacological profiles and therapeutic applications. The unique combination of a 2-amino group and a dimethylphenyl moiety in 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride distinguishes it from these analogs, potentially offering unique properties in terms of efficacy and safety profiles .

Wikipedia

Glycinexylidide hydrochloride

Dates

Last modified: 08-15-2023

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